molecular formula C11H20N2O3 B3075663 (1-Neopentyl-3-oxo-2-piperazinyl)acetic acid CAS No. 1033600-14-4

(1-Neopentyl-3-oxo-2-piperazinyl)acetic acid

Cat. No.: B3075663
CAS No.: 1033600-14-4
M. Wt: 228.29 g/mol
InChI Key: OHVZFAKJLVVGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Neopentyl-3-oxo-2-piperazinyl)acetic acid is a sophisticated chiral piperazine derivative designed for advanced pharmaceutical research and drug discovery. This compound features a piperazine core, a privileged scaffold frequently encountered in FDA-approved drugs and bioactive molecules, which is further functionalized at the 2-position with an acetic acid moiety and at the 1-position with a neopentyl group . The acetic acid group provides a versatile handle for further synthetic modification, allowing researchers to conjugate the molecule to other entities or explore structure-activity relationships (SAR) . The bulky, lipophilic neopentyl (2,2-dimethylpropyl) group is known to impart significant metabolic stability and influence the compound's pharmacokinetic profile by shielding it from rapid enzymatic degradation . The primary research value of this compound lies in its application as a key synthetic intermediate or a central building block for the construction of novel, three-dimensionally complex (Csp3-enriched) compound libraries . Its functionalization on the nitrogen atoms and the carboxylic acid group makes it an ideal scaffold for parallel library synthesis, enabling medicinal chemists to generate a diverse array of novel piperazine compounds for high-throughput screening . Potential research applications include investigating new protease inhibitors, developing receptor modulators targeting the central nervous system, and creating novel antibiotics, given the established role of piperazine subunits in many antimicrobial agents . The 3-oxo group can participate in hydrogen bonding, potentially enhancing target binding affinity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)7-13-5-4-12-10(16)8(13)6-9(14)15/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVZFAKJLVVGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCNC(=O)C1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Neopentyl-3-oxo-2-piperazinyl)acetic acid typically involves the reaction of neopentylamine with ethyl acetoacetate, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Neopentyl-3-oxo-2-piperazinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

(1-Neopentyl-3-oxo-2-piperazinyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Neopentyl-3-oxo-2-piperazinyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis

Piperazine derivatives with modifications at the 1-, 2-, and 3-positions exhibit diverse physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (1-Position) Molecular Formula Molecular Weight Key Features
(1-Neopentyl-3-oxo-2-piperazinyl)acetic acid Neopentyl (C(CH3)2CH2) C13H22N2O3 266.33 High lipophilicity, steric bulk
[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid 4-Fluorobenzyl C13H15FN2O3 266.27 Electron-withdrawing F, metabolic stability
2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid Benzyl C13H15N2O3 247.27 Aromatic, moderate lipophilicity
[1-(3-Chlorophenyl)-3-oxo-2-piperazinyl]acetic acid 3-Chlorophenyl C12H14ClN2O3 269.71 Increased reactivity, Cl as EWG*
[1-(4-Methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid 4-Methoxy-3-methylbenzyl C16H21N2O4 305.35 Polar methoxy group, enhanced solubility

*EWG: Electron-withdrawing group

Physicochemical Properties

  • Electronic Effects : Fluorine and chlorine substituents (e.g., in ) modulate electron density on the piperazine ring, influencing hydrogen-bonding capacity and receptor interactions.
  • Steric Effects : Neopentyl’s bulkiness may hinder enzymatic degradation, extending half-life, whereas smaller groups like benzyl offer flexibility in binding pockets .

Biological Activity

(1-Neopentyl-3-oxo-2-piperazinyl)acetic acid is a synthetic organic compound characterized by its piperazine ring and a neopentyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H20_{20}N2_2O3_3. The structure features a piperazine ring that contributes to its biological interactions, particularly through hydrogen bonding and hydrophobic interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects.

Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering biological processes.
  • Receptor Modulation : It can bind to specific receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have explored the antimicrobial properties of related piperazine derivatives. For instance, compounds similar in structure have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The antimicrobial mechanism often involves disruption of bacterial cell integrity or inhibition of essential bacterial enzymes such as DNA gyrase.

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Research on related piperazine derivatives has shown promising results in inhibiting cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : In a study examining piperazine derivatives, compounds with structural similarities to this compound demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as low as 5 μg/mL for certain derivatives against MRSA .
  • Anticancer Activity : A related study found that piperazine-based compounds exhibited significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity. For example, one derivative showed an IC50 value of 10.3 nM in a biochemical model targeting cancer cells .

Data Tables

Biological ActivityMIC/IC50 ValuesTarget Organisms/Cells
Antimicrobial5 μg/mLMRSA, Staphylococcus aureus
Anticancer10.3 nMVarious cancer cell lines

Q & A

Basic Research Questions

Q. What are the key structural features of (1-neopentyl-3-oxo-2-piperazinyl)acetic acid, and how are they characterized experimentally?

  • Methodology : The compound’s structure is defined by a piperazine ring substituted with a neopentyl group (2,2-dimethylpropyl) at position 1, a ketone at position 3, and an acetic acid moiety at position 2. Structural characterization typically involves:

  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond lengths/angles. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small-molecule crystallography .
  • Spectroscopy :
  • NMR : 1H^1H- and 13C^{13}C-NMR to identify proton environments and carbon hybridization (e.g., ketone carbonyl at ~200 ppm in 13C^{13}C-NMR) .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch for ketone and carboxylic acid) .
    • Data Example : A structurally analogous compound, 2-(4-methyl-3-oxo-1-propyl-2-piperazinyl)acetic acid (CAS 1236257-29-6), was characterized via crystallography, confirming planarity of the ketone group and hydrogen-bonding interactions with the acetic acid moiety .

Q. What synthetic routes are reported for piperazine derivatives with similar substitution patterns?

  • Methodology : Piperazine-based compounds are typically synthesized via:

  • Ring formation : Condensation of ethylenediamine derivatives with diketones or α-halo ketones.
  • Substitution : Neopentyl groups are introduced via alkylation (e.g., SN2 reactions with neopentyl bromide) .
  • Carboxylic acid functionalization : Acetic acid moieties are added via nucleophilic acyl substitution or hydrolysis of nitriles/esters .
    • Challenges : Steric hindrance from the neopentyl group may reduce reaction yields. Optimization involves using polar aprotic solvents (e.g., DMF) and elevated temperatures .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Hazard classification : Irritant (based on analogs like 2-(4-methyl-3-oxo-1-propyl-2-piperazinyl)acetic acid) .
  • Protective measures : Gloves (nitrile), eye protection (goggles), and fume hood use during synthesis .
  • Storage : In airtight containers at –20°C to prevent hydrolysis of the ketone or acetic acid groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the ketone group in this compound?

  • Methodology :

  • DFT calculations : To map electron density around the ketone group and predict nucleophilic/electrophilic sites. For example, the ketone’s electrophilicity can be quantified via Fukui indices .
  • Molecular docking : To assess interactions with biological targets (e.g., enzymes with active-site lysine residues that may form Schiff bases with the ketone) .
    • Case Study : A related compound, (p-methylphenoxy)acetic acid, was modeled to predict hydrogen-bonding patterns, which matched experimental crystallographic data .

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodology :

  • Variable-temperature NMR : To distinguish dynamic effects (e.g., rotational barriers in the neopentyl group) from static structural features .
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals. For example, coupling between piperazine ring protons and the acetic acid side chain can be mapped via 1H^1H-1H^1H COSY .
    • Example : In 2-(3-oxo-1-piperazinyl)acetic acid (CAS 25629-32-7), HSQC confirmed correlations between the piperazine NH and adjacent CH2_2 groups .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

  • Methodology :

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-neopentyl glycidyl ether) to control stereochemistry during piperazine ring formation .
  • Chromatography : Chiral HPLC with columns like Chiralpak IA/IB to separate enantiomers.
    • Data : A related benzazepine derivative achieved >99% enantiomeric excess using (S)-proline as a catalyst .

Key Research Challenges

  • Steric effects : The neopentyl group complicates nucleophilic substitutions; bulky ligands (e.g., XPhos) may improve reactivity .
  • Hydrolytic instability : The ketone group is prone to hydration in aqueous media, requiring anhydrous conditions during biological assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Neopentyl-3-oxo-2-piperazinyl)acetic acid
Reactant of Route 2
(1-Neopentyl-3-oxo-2-piperazinyl)acetic acid

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